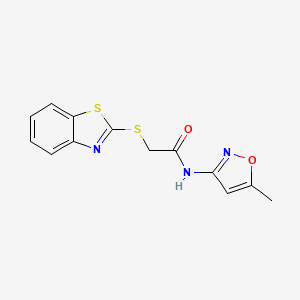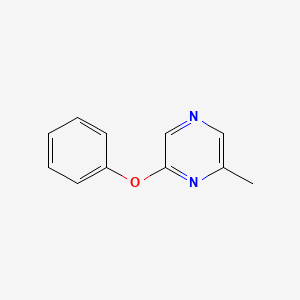
2-methyl-6-phenoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-phenoxypyrazine (2MPP) is a naturally occurring compound found in a variety of foods and beverages, including coffee, wine, and some fruits. It is a member of the pyrazine family of compounds, which are known for their aroma and flavor properties. 2MPP has a wide range of applications in the food and beverage industry, as it is used as a flavor and aroma enhancer, as well as an antioxidant. In addition, 2MPP has been studied for its potential medicinal properties, such as its ability to inhibit the growth of certain bacteria, fungi, and viruses.
Scientific Research Applications
Antibacterial Activity
2-methyl-6-phenoxypyrazine has been synthesized and tested for its antibacterial activity . It was tested against four microorganisms: Staphylococcus aureus (Gram positive), Bacillus subtilis (Gram positive), Kelebsiella pneumonia (Gram negative), and Pseudomonas aeruginosa (Gram negative). The compound showed moderate activity against Kelebsiella pneumonia .
Antifungal Activity
Pyrazine compounds, including 2-methyl-6-phenoxypyrazine, have shown antifungal activities . This makes them potentially useful in the development of new antifungal treatments .
Antioxidation Compounds
Pyrazine derivatives have been used as antioxidation compounds . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Ligands in Complex Formation
Schiff bases, which include 2-methyl-6-phenoxypyrazine, have been used as ligands in complex formation with some metal ions . This has potential applications in various fields, including catalysis, materials science, and medicine .
Treatment of Metabolic Disorders
3-phenoxypyrazine-2-carboxamide derivatives, which are related to 2-methyl-6-phenoxypyrazine, have been designed, synthesized, and evaluated as potent TGR5 agonists . TGR5 is an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Photosensitized Chemiluminescence
2-methyl-6-phenoxypyrazine has been investigated for its photosensitized chemiluminescence . This could have potential applications in various fields, including analytical chemistry, biochemistry, and medical diagnostics .
Mechanism of Action
Target of Action
The primary target of 2-methyl-6-phenoxypyrazine is the TGR5 receptor . TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a member of the rhodopsin-like superfamily of G protein-coupled receptors . It is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . TGR5 plays a crucial role in metabolic disorders, making it an important target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Mode of Action
2-Methyl-6-phenoxypyrazine interacts with its target, the TGR5 receptor, as an agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 2-methyl-6-phenoxypyrazine binding to the TGR5 receptor leads to the activation of the receptor and subsequent intracellular changes .
Biochemical Pathways
The activation of TGR5 by 2-methyl-6-phenoxypyrazine can lead to several downstream effects. It has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . Additionally, TGR5 activation can increase cyclic adenosine monophosphate (cAMP) levels, an important intracellular signaling cascade . The TGR5 signaling pathway also stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .
Result of Action
The activation of TGR5 by 2-methyl-6-phenoxypyrazine can lead to significant molecular and cellular effects. For instance, it has been shown to significantly reduce blood glucose levels in C57 BL/6 mice and stimulate GLP-1 secretion in NCI-H716 cells and C57 BL/6 mice . These effects suggest potential therapeutic benefits for metabolic disorders such as non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
properties
IUPAC Name |
2-methyl-6-phenoxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-12-8-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBUMYZKFIJAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-phenoxypyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499945.png)
![tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6499947.png)
![N-[(4-fluorophenyl)methyl]-2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499948.png)
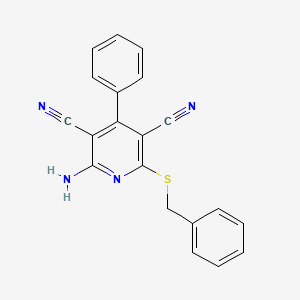
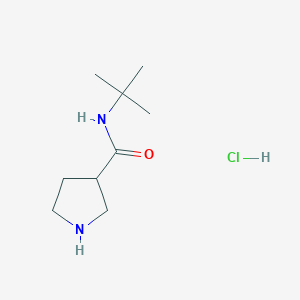
![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6499967.png)
![2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B6499975.png)
![1,4-dimethyl 2-[2-(morpholin-4-yl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B6499980.png)
![ethyl 2-[(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B6499983.png)
![8-(ethylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499993.png)
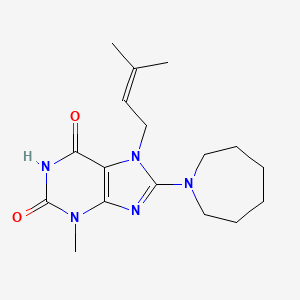
![2-[(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6500002.png)
![9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6500010.png)
